2-Tert-butylquinoxaline 2-Tert-butylquinoxaline
Brand Name: Vulcanchem
CAS No.: 18503-48-5
VCID: VC2345613
InChI: InChI=1S/C12H14N2/c1-12(2,3)11-8-13-9-6-4-5-7-10(9)14-11/h4-8H,1-3H3
SMILES: CC(C)(C)C1=NC2=CC=CC=C2N=C1
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol

2-Tert-butylquinoxaline

CAS No.: 18503-48-5

Cat. No.: VC2345613

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

2-Tert-butylquinoxaline - 18503-48-5

Specification

CAS No. 18503-48-5
Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name 2-tert-butylquinoxaline
Standard InChI InChI=1S/C12H14N2/c1-12(2,3)11-8-13-9-6-4-5-7-10(9)14-11/h4-8H,1-3H3
Standard InChI Key MMXSHBZOILNLPJ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NC2=CC=CC=C2N=C1
Canonical SMILES CC(C)(C)C1=NC2=CC=CC=C2N=C1

Introduction

2-Tert-Butylquinoxaline is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds known for their diverse biological activities and applications in pharmaceuticals and materials science. The tert-butyl group attached to the quinoxaline ring enhances its chemical and physical properties, making it an interesting compound for various studies.

Synthesis of 2-Tert-Butylquinoxaline

The synthesis of 2-tert-butylquinoxaline typically involves a C–H alkylation reaction, specifically a Minisci-type reaction. This method involves the reaction of quinoxaline with pivalic acid in the presence of sulfuric acid, silver nitrate, and ammonium persulfate. The reaction mixture is refluxed, followed by basification and extraction to isolate the product.

Synthesis Details:

  • Reactants: Quinoxaline, pivalic acid, sulfuric acid, silver nitrate, ammonium persulfate.

  • Solvent: Dichloromethane/water mixture.

  • Conditions: Reflux at 50°C for 2 hours.

  • Yield: Approximately 73% as a colorless oil .

Applications and Research Findings

While specific applications of 2-tert-butylquinoxaline are not widely documented, quinoxaline derivatives are known for their potential in pharmaceuticals and materials science. Quinoxalines have been explored for their antitubercular, anticancer, and antioxidant properties .

Biological Activities

Quinoxaline derivatives have shown promise in various biological activities:

  • Antitubercular Activity: Quinoline derivatives, closely related to quinoxalines, have been synthesized and tested for their efficacy against tuberculosis, showing significant potential as inhibitors of the InhA enzyme .

  • Antioxidant Properties: Tert-butyl phenolic antioxidants, though structurally different, exhibit protective effects against oxidative stress, which could inspire similar investigations for quinoxaline derivatives .

Potential Applications

Given the properties of quinoxaline derivatives, potential applications could include:

  • Pharmaceuticals: As part of drug development targeting specific enzymes or pathways.

  • Materials Science: In the synthesis of compounds with unique optical or electronic properties.

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